PriC protein
Description
Properties
CAS No. |
146312-41-6 |
|---|---|
Molecular Formula |
C9H14O |
Synonyms |
PriC protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Pric Protein
Overall Structural Features of PriC Protein
PriC's three-dimensional conformation provides the scaffold necessary for its role in recognizing and remodeling abandoned replication forks to reload the replicative helicase. nih.gov
The high-resolution structure of the full-length this compound from Cronobacter sakazakii (CsPriC) has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This structural analysis revealed that PriC is a compact, single-domain protein. nih.gov Interestingly, a previously reported NMR structure of an N-terminal fragment of Escherichia coli PriC (EcPriC) showed significant differences in the arrangement of helices compared to the full-length CsPriC structure. nih.gov In the truncated EcPriC structure, the N-terminal helix occupies a different position, potentially to compensate for the absence of the C-terminal helices. nih.gov
The NMR structure of CsPriC demonstrates that the protein folds into a compact bundle composed of five α-helices. nih.govnih.gov This alpha-helical bundle is a common structural motif found in many proteins. nih.govnih.govyoutube.com The arrangement of these helices in PriC creates a stable core and positions key residues on the protein's surface to facilitate its interactions with DNA and other proteins involved in the replication restart process. nih.gov The helices are connected by loops, including an extended 20-residue loop that connects the first and second helices (α1 and α2). nih.gov
The this compound is organized into distinct domains. It consists of an N-terminal domain and a C-terminal domain, which are connected by a short linker. elifesciences.org Functional studies have indicated that the C-terminal domain has a preferential affinity for binding to single-stranded DNA (ssDNA). researchgate.net Specifically, the N-terminus of this C-terminal domain, which is rich in basic amino acid residues, is suggested to be a key part of the DNA-binding site. researchgate.net
Protein-Ligand Interaction Interfaces
PriC's function is dependent on its ability to bind to both ssDNA and the single-stranded DNA-binding protein (SSB), which is abundantly present at stalled replication forks. nih.govnih.gov The structural arrangement of PriC brings the binding sites for these two ligands into close proximity on its surface. nih.govnih.gov
PriC interacts directly with the single-stranded DNA present at abandoned replication forks. nih.gov The binding site size for PriC on ssDNA is estimated to be approximately 7-9 nucleotides. researchgate.net The interaction is influenced by salt concentration and is primarily mediated by the C-terminal domain of the protein. researchgate.net The binding of PriC to ssDNA can induce a conformational change, specifically an increase in the α-helical content of the C-terminal domain. researchgate.net
A critical interaction for PriC's function is its complex formation with the Single-Stranded DNA-Binding Protein (SSB). nih.govnih.gov PriC interacts directly with the highly conserved, structurally dynamic C-terminal tail of SSB (SSB-Ct). nih.govresearchgate.net This interaction is crucial for the recruitment of PriC to the stalled fork and for the subsequent remodeling of the SSB-ssDNA complex, which exposes the ssDNA and creates a suitable platform for loading the DnaB helicase. elifesciences.orgnih.gov
Biochemical and structural studies have identified specific residues in PriC that are essential for this interaction. Two arginine residues, Arg-121 and Arg-155 in E. coli PriC (corresponding to Arg-121 and Arg-151 in CsPriC), are critical for a stable interaction with SSB. nih.govresearchgate.net The NMR structure of CsPriC shows that these two basic residues are located on adjacent α-helices, positioned in close proximity to form the SSB-Ct binding site. nih.gov Mutation of these arginine residues disrupts the PriC/SSB interaction, blocking the reloading of the DnaB helicase and rendering PriC non-functional in vivo. nih.govresearchgate.net
DnaB Helicase Interaction Interfaces
The this compound plays a crucial role in DNA replication restart by facilitating the reloading of the DnaB helicase onto stalled replication forks. nih.gov This process is contingent on a direct physical interaction between PriC and DnaB. nih.govnih.gov Evidence from proteomic studies in Escherichia coli has shown that PriC co-purifies with affinity-tagged DnaB, suggesting an in vivo association. nih.gov Further investigations using yeast two-hybrid assays have substantiated a direct interaction between PriC and DnaB. nih.gov
PriC's interaction is not limited to DnaB alone but extends to the DnaB•DnaC complex. nih.gov Isothermal titration calorimetry (ITC) has been employed to quantify this interaction, revealing a defined binding stoichiometry and affinity. nih.gov These findings support a model where PriC acts as a scaffold, recruiting the DnaB helicase, in complex with its loader DnaC, to the site of a stalled replication fork. nih.govnih.gov The interaction localizes DnaB to the replication fork, a critical step for its subsequent loading onto the lagging strand template. nih.gov In some contexts, PriC's interaction with DnaB can bypass the standard requirement for the DnaA initiator protein in DnaB loading at the origin of replication, oriC. elifesciences.orgnih.gov
| Experimental Method | Interacting Partners | Key Finding | Reference |
|---|---|---|---|
| Proteomic Screen (TAP) | PriC and DnaB | PriC co-purifies with DnaB in E. coli. | nih.gov |
| Yeast Two-Hybrid Assay | PriC and DnaB | Demonstrates a direct protein-protein interaction. | nih.gov |
| Isothermal Titration Calorimetry (ITC) | PriC and DnaB•DnaC complex | Quantifies the binding affinity and stoichiometry of the interaction. | nih.gov |
DnaC Helicase Loader Interaction Interfaces
The reloading of the DnaB helicase is a DnaC-dependent process, and PriC is a key facilitator of this event. nih.gov PriC's function is intrinsically linked to its interaction with the DnaB•DnaC complex. nih.gov While a direct binding interface exclusively for DnaC on PriC has not been explicitly detailed, the evidence points to an interaction with the entire helicase-loader complex. nih.gov The recruitment of DnaB by PriC inherently involves the DnaC loader, which is essential for opening the DnaB ring and placing it onto single-stranded DNA (ssDNA). nih.govnih.gov
The PriC-mediated pathway can rescue replication initiation in cells with a defective DnaC, specifically in mutants where DnaB loading at oriC is impaired. elifesciences.orgresearchgate.net This highlights PriC's role in facilitating the function of the DnaC loader, particularly under conditions of replication stress. elifesciences.org The interaction between PriC and the DnaB•DnaC complex is a prerequisite for the subsequent steps of replication fork restart. nih.gov
Conformational Dynamics and Allosteric Regulation
The function of PriC is subject to conformational dynamics and allosteric regulation, primarily through its interaction with the single-stranded DNA-binding protein (SSB). nih.gov PriC can self-assemble into dimers and tetramers, but its interaction with the C-terminal acidic tip of SSB stabilizes the PriC monomer. nih.gov This stabilization of the monomeric form of PriC serves as a mechanism of allosteric regulation, as it prevents the activation of the Rep helicase, which is stimulated by PriC oligomers. nih.gov
The binding of PriC to SSB is not a static event; it induces conformational changes in the SSB-ssDNA complex. nih.govresearchgate.net This remodeling of the SSB-coated DNA is a critical step that exposes a tract of ssDNA, creating a suitable platform for the loading of the DnaB helicase. nih.gov The interaction between PriC and SSB is mediated by specific, evolutionarily conserved residues on both proteins. nih.gov For instance, two arginine residues, R121 and R155 in E. coli PriC, are essential for binding to the C-terminus of SSB. nih.govasm.org Disruption of this interface through mutations in either PriC or SSB abrogates DnaB helicase reloading, demonstrating the functional importance of this allosterically regulated conformational change. nih.gov
Furthermore, it has been hypothesized that the SSB binding site on PriC, which is relatively flat, may undergo a conformational rearrangement to form a pocket that accommodates the C-terminus of SSB. asm.org This suggests that the binding event itself may involve an induced-fit mechanism, a common feature of allosteric proteins.
| Protein | Species | Residue(s) | Function | Reference |
|---|---|---|---|---|
| PriC | E. coli | Arg-121, Arg-155 | Essential for interaction with the SSB C-terminus. | nih.govasm.org |
| PriC | Cronobacter sakazakii | Arg-121, Arg-151 | Correspond to Arg-121 and Arg-155 in E. coli PriC and are located on adjacent α-helices. | asm.org |
Biochemical Mechanisms and Functional Roles of Pric Protein in Dna Metabolism
Role in DNA Replication Restart Pathways
Replication forks frequently encounter obstacles on the DNA template, leading to their stalling and potential collapse. Bacteria have evolved sophisticated mechanisms, known as DNA replication restart pathways, to re-establish functional replication forks. PriC is a central component of one such pathway in Escherichia coli, capable of mediating restart independently or in cooperation with other primosomal proteins. oup.comwisc.edu
PriC-Mediated DnaB Helicase Loading at Stalled Replication Forks
A fundamental function of PriC in replication restart is to facilitate the loading of the DnaB helicase onto the single-stranded DNA (ssDNA) at abandoned replication forks. nih.govnih.govresearchgate.netnih.gov The DnaB helicase is crucial as it unwinds the DNA duplex ahead of the replisome, allowing for continuous DNA synthesis. PriC can independently catalyze the loading of DnaB onto SSB-coated DNA substrates in vitro, highlighting its direct role in this process. nih.gov This capability makes PriC a valuable model for understanding the minimal requirements for replication restart. nih.gov
The mechanism involves PriC recognizing the stalled fork, likely through interactions with both ssDNA and the ubiquitous SSB protein that coats ssDNA regions. nih.govresearchgate.net Following recognition, PriC promotes the loading of the DnaB helicase, typically in complex with its loader protein DnaC, onto the exposed ssDNA. nih.gov Evidence suggests a direct physical interaction between PriC and DnaB or the DnaB-DnaC complex, which is thought to help recruit DnaB to the stalled fork site. nih.gov
Interaction with Rep Helicase in Replication Fork Restart
In certain scenarios of replication fork restart, particularly when the stalled fork structure includes a nascent lagging strand, the PriC protein interacts with the Rep helicase. nih.govelifesciences.orgelifesciences.orgoup.com Rep is an accessory helicase that functions to remove protein barriers and can unwind the nascent lagging strand. nih.govoup.com This unwinding activity by Rep, stimulated by PriC, is crucial for exposing sufficient ssDNA template. nih.govelifesciences.org The newly exposed ssDNA is then available for PriC to remodel the bound SSB and facilitate the loading of DnaB. nih.govelifesciences.org Studies indicate that Rep enhances the efficiency of the PriC-dependent restart pathway, especially for specific fork structures. elifesciences.orgelifesciences.org Live cell imaging experiments have also shown a dependency of Rep's association with the replisome on PriC, supporting a functional collaboration between these two proteins during replication restart. oup.com
Remodeling of SSB-ssDNA Complexes
A key biochemical activity of PriC in the restart process is its ability to remodel the complexes formed between SSB and ssDNA. nih.govresearchgate.netnih.govnih.govelifesciences.org SSB binds cooperatively to ssDNA, and its binding mode can affect the accessibility of the DNA for other proteins. E. coli SSB can bind ssDNA in different modes, including a highly cooperative SSB₃₅ mode (binding 35 nucleotides per tetramer) and a less cooperative SSB₆₅ mode (binding 65 nucleotides per tetramer). nih.gov Single-molecule FRET studies have provided detailed insights into how PriC influences SSB-ssDNA interactions. nih.govresearchgate.netnih.gov These studies demonstrate that PriC binding to SSB induces structural changes in the SSB/DNA complex, specifically favoring and stabilizing the SSB₃₅ binding mode. nih.gov This stabilization of the SSB₃₅ mode is significant because it results in less ssDNA being sequestered by SSB, thus exposing a small region of ssDNA. nih.govresearchgate.netasm.org This exposed ssDNA patch is then available for the binding of the DnaB helicase, which is a prerequisite for its loading onto the DNA. nih.govresearchgate.netnih.gov The interaction between PriC and SSB is direct and mediated by conserved amino acid residues in both proteins. nih.govresearchgate.netnih.gov
Role in DNA Replication Initiation
In addition to its established role in replication restart, recent research has revealed that PriC also contributes to the initiation of DNA replication at the chromosomal origin, oriC. While the primary pathway involves the initiator protein DnaA, PriC can provide an alternative or supplementary mechanism, particularly under conditions of initiation stress. nih.govelifesciences.orgelifesciences.orgelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net
This compound Contribution to oriC-Dependent DnaB Loading
Replication initiation at oriC in E. coli is a tightly regulated process where DnaA binds to specific sequences, promotes DNA unwinding at the origin, and facilitates the loading of the DnaB helicase by DnaC onto the unwound ssDNA. elifesciences.orgelifesciences.orgelifesciences.orgresearchgate.net Studies have shown that PriC can play a role in this oriC-dependent DnaB loading. nih.govelifesciences.orgelifesciences.orgelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net Genetic experiments have demonstrated that PriC stimulates replication initiation in bacterial strains with defects in DnaB loading at oriC, such as certain temperature-sensitive dnaC mutants. elifesciences.orgelifesciences.orgelifesciences.org This suggests that PriC can assist the DnaC-dependent loading of DnaB at the origin. elifesciences.orgelifesciences.orgelifesciences.org In vitro reconstituted systems further support this, showing that PriC can stimulate DnaB loading at oriC under specific conditions. nih.govelifesciences.orgelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org
Bypass Mechanism for Impaired DnaA-DnaB Interaction
A significant finding is that PriC can effectively bypass defects in the interaction between the primary initiator protein DnaA and the DnaB helicase, which is normally required for DnaB loading at oriC. nih.govelifesciences.orgelifesciences.orgelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The standard initiation pathway relies on specific interactions between DnaA and DnaB to recruit the helicase to the origin. elifesciences.orgelifesciences.orgelifesciences.orgresearchgate.net However, research using dnaA mutants with impaired DnaB interaction has shown that the presence of PriC can rescue the growth defects and stimulate replication initiation in these strains. nih.govelifesciences.orgelifesciences.orgelifesciences.org This indicates that PriC provides an alternative route for loading DnaB onto the unwound oriC DNA, circumventing the need for a functional DnaA-DnaB interaction. nih.govelifesciences.orgelifesciences.orgelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This bypass mechanism contributes to the robustness of bacterial replication initiation, providing a backup system to ensure replication can commence even when the primary pathway is compromised. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
Rescue of Replication Initiation Stress
PriC plays a vital role in rescuing replication initiation under stressful conditions. Replication initiation at the chromosomal origin, oriC, in E. coli is typically mediated by the interaction of the initiator protein DnaA with oriC, followed by the loading of the DnaB helicase with the help of DnaC sciencecast.orgscilit.com. However, various factors can impede this process, leading to replication initiation stress.
Studies have shown that PriC can rescue blocked replication initiation in cells with defects in DnaB helicase loading at oriC, such as those with mutations in dnaC or those defective in DnaA-DnaB interactions elifesciences.orgnih.govbiorxiv.org. PriC has also been observed to stimulate replication initiation in cells with truncated oriC sequences that inhibit DnaB loading elifesciences.orgnih.govbiorxiv.org. This rescue mechanism appears to provide a bypass for the typical DnaA-DnaB interaction required for DnaB loading at the unwound oriC region sciencecast.orgelifesciences.orgbiorxiv.org. In vitro reconstituted systems have supported these findings, demonstrating that PriC can load DnaB at oriC unwound by the DnaA complex elifesciences.org.
Furthermore, PriC contributes to the rescue of DNA replication inhibition caused by the overexpression of DiaA, a protein that competes with DnaB for binding to DnaA elifesciences.orgnih.gov. This suggests that PriC can overcome the inhibitory effects of imbalanced protein levels that interfere with normal initiation pathways.
Specificity and Integration within Cellular Processes
The function of PriC is integrated within the broader network of cellular processes related to DNA metabolism, exhibiting specificity in its actions and engaging in significant interactions with other key proteins.
Coordination with DnaA Initiator Protein
While the standard pathway for DnaB loading at oriC involves DnaA, PriC offers an alternative mechanism, particularly under conditions of initiation stress. PriC can rescue the growth of cells with DnaA mutants that are defective in DnaB interactions elifesciences.orgnih.gov. DnaA has specific regions for interacting with DnaB during loading at oriC single-stranded DNA (ssDNA), including a high-affinity site in domain I and a low-affinity site in domain III elifesciences.orgnih.gov. PriC's ability to promote DnaB loading even when these DnaA-DnaB interactions are compromised highlights its distinct role in ensuring replication initiation robustness elifesciences.orgnih.gov. The PriC-mediated mechanism at oriC appears to bypass the requirement for the DnaA-DnaB interaction for DnaB loading elifesciences.orgbiorxiv.orgelifesciences.org. This suggests a specific role for PriC within the DnaA-oriC system under challenging conditions elifesciences.org.
Genetic Interactions and Synthetic Lethality
Genetic studies have revealed significant interactions involving priC, including instances of synthetic lethality. Synthetic lethality occurs when the combination of mutations in two genes leads to cell death, whereas mutations in either gene alone are viable nih.govclemson.eduescholarship.org. This phenomenon often indicates that the two genes perform redundant or compensatory functions nih.gov.
Notably, synthetic lethality has been observed between a priC deletion (e.g., priC303::kan) and certain temperature-sensitive dnaA mutant alleles (e.g., dnaA46 and dnaA508) nih.gov. Cells carrying both the priC deletion and these dnaA mutations are unable to grow even at temperatures that are permissive for the individual mutants nih.gov. This genetic interaction suggests that under conditions where DnaA function is partially impaired, the presence of functional PriC becomes essential for cell viability, likely due to its role in rescuing compromised replication initiation elifesciences.org. This highlights a critical, non-redundant function of PriC when the primary DnaA-dependent initiation pathway is stressed.
Influence on Chromosome Segregation and Cell Viability
Accurate chromosome segregation is vital for cell viability, ensuring that each daughter cell receives a complete set of genetic material during cell division frontiersin.orgelifesciences.org. Defects in DNA replication, including issues with initiation or stalled forks, can directly impact chromosome segregation mdpi.com.
Genetic Regulation and Expression of Pric Protein
Mutational Analysis and Functional Residues
Mutational analysis of the PriC protein has been instrumental in identifying residues critical for its function, particularly its interactions with other proteins and DNA. Studies have focused on identifying residues essential for PriC's ability to interact with the single-stranded DNA-binding protein (SSB) and to load the DnaB helicase nih.govnih.govnih.gov.
Specific residues in Escherichia coli PriC, such as Arginine-155 (R155), have been shown to be essential for its interaction with SSB nih.govnih.govasm.org. Mutation of R155 to Alanine (R155A) in E. coli (priC351(R155A)) significantly impaired or abolished PriC function both in vitro and in vivo nih.govnih.gov. This mutation affected PriC's ability to remodel SSB-ssDNA complexes, a prerequisite for DnaB recruitment nih.govelifesciences.orgelifesciences.org.
Another study identified Arginine-121 and Arginine-155 in E. coli PriC (corresponding to Arginine-121 and Arginine-151 in Cronobacter sakazakii PriC) as crucial for stabilizing the interaction with SSB nih.gov. These residues are located on adjacent alpha-helices, positioning their basic side chains in close proximity nih.gov.
Mutational analysis has also revealed that conserved regions outside of the primary SSB and ssDNA binding sites are essential for PriC function nih.gov. Furthermore, specific Leucine and Valine residues within the C-terminal helix of PriC have been implicated in its ability to oligomerize, and mutations in these residues can lead to protein insolubility nih.gov.
Mutational studies, including those using techniques like yeast two-hybrid assays and isothermal titration calorimetry, have confirmed direct interactions between PriC and DnaB, as well as the DnaB-DnaC complex nih.gov. This indicates that, in addition to its role with SSB and ssDNA, PriC directly recruits the helicase machinery nih.gov.
The functional importance of specific residues can be further understood by considering their structural context and evolutionary conservation pnas.orgnih.gov. Conserved residues, particularly those on the protein surface or at interaction interfaces, are often critical for function pnas.orgoup.com.
Data from mutational analysis can be summarized in tables to highlight the specific mutations and their observed effects on PriC function and interaction with other proteins.
| Organism | PriC Residue (Mutation) | Interacting Partner | Observed Effect | Source |
| Escherichia coli | R155A (priC351) | SSB | Abolished function in vivo, negated SSB remodeling in vitro | nih.govnih.govasm.org |
| Escherichia coli | R121, R155 | SSB | Essential for stabilizing interaction | nih.gov |
| Cronobacter sakazakii | R121, R151 | SSB | Essential for stabilizing interaction (corresponds to EcPriC R121, R155) | nih.gov |
| Escherichia coli | Leu/Val residues (C-term helix) | PriC (self-association) | Mutation leads to predominantly insoluble protein | nih.gov |
This mutational analysis provides detailed insights into the molecular basis of PriC function and its interactions within the replication restart pathways.
Protein Protein Interaction Networks of Pric Protein
Global Interaction Landscape of PriC Protein
PriC is a key component in alternative DNA replication restart pathways in bacteria, acting independently of or in conjunction with other primosomal proteins like PriA and PriB. The global interaction landscape of PriC involves multiple partners, enabling it to recognize stalled forks, remodel DNA structures, and recruit the necessary machinery for replication restart. PriC has been shown to interact with core replication proteins such as DnaB and DnaC, as well as accessory factors like SSB and Rep helicase. nih.govresearchgate.netnih.govnih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.netuniprot.org These interactions are central to PriC's ability to promote DnaB loading onto single-stranded DNA (ssDNA) at distressed replication forks. nih.govnih.govnih.gov Databases of protein-protein interactions list PriC as having multiple interactors, highlighting its central position in replication restart networks. uniprot.org
Detailed Analysis of this compound Interaction Partners
PriC engages in specific interactions with a variety of proteins involved in DNA replication and repair. These interactions are critical for the targeted recruitment and action of PriC at sites requiring replication restart.
Interactions with Core Replication Machinery (DnaB, DnaC, DnaA)
PriC interacts directly with the replicative helicase DnaB and the helicase loader DnaC. nih.govnih.gov Experimental evidence, including yeast two-hybrid assays and isothermal titration calorimetry (ITC), supports the interaction between PriC and DnaB, as well as with the DnaB-DnaC complex. nih.gov This interaction is proposed to be a mechanism by which PriC recruits the DnaB-DnaC complex to SSB-bound ssDNA at stalled forks, acting as a scaffold for helicase loading. nih.govnih.gov
Furthermore, recent studies have revealed that PriC can influence the process of DnaB loading at the origin of replication (oriC), particularly under conditions where the standard DnaA-dependent mechanism is compromised. elifesciences.orgbiorxiv.orgnih.govelifesciences.org PriC has been shown to rescue replication initiation in cells with mutations affecting DnaA-DnaB interactions or with truncated oriC sequences that impair DnaA-mediated DnaB loading. elifesciences.orgbiorxiv.orgelifesciences.org This suggests that PriC can provide a bypass mechanism for DnaB loading at oriC, independent of the direct DnaA-DnaB interaction. elifesciences.orgbiorxiv.orgsciencecast.orgelifesciences.org
Interactions with Accessory Replication Proteins (SSB, Rep)
A critical interaction for PriC function is its binding to the single-stranded DNA-binding protein (SSB). PriC interacts directly with SSB, specifically recognizing the C-terminus of SSB. asm.orgnih.govtandfonline.comnih.govresearchgate.net This interaction is essential for PriC-mediated DnaB loading onto SSB-coated ssDNA at abandoned replication forks. nih.gov Binding of PriC to SSB induces conformational changes in the SSB-ssDNA complex, remodeling it to expose ssDNA regions and create a suitable platform for DnaB loading. asm.orgnih.govnih.govresearchgate.netelifesciences.org Mutational analysis has identified specific residues in the C-terminal domain of PriC, such as Arg-121 and Arg-155, that are crucial for SSB binding and PriC function in vivo and in vitro. asm.orgtandfonline.comnih.gov
PriC also interacts with the Rep helicase. elifesciences.orgnih.govresearchgate.net This interaction can occur even in the absence of DNA. nih.gov The interaction with PriC has been shown to stimulate the helicase activity of Rep, increasing its processivity. nih.govresearchgate.net Rep's role in the PriC-dependent pathway may involve unwinding the nascent lagging strand at stalled forks to generate the ssDNA required for DnaB loading. elifesciences.orgresearchgate.net Interestingly, the interaction of PriC with the SSB C-terminus can influence PriC's oligomeric state (dimers/tetramers vs. monomer) and eliminate the activation of Rep, suggesting a regulatory link between SSB binding and Rep stimulation. nih.gov
Formation of Primosomal Sub-Complexes
PriC is a constituent of primosomal complexes involved in replication restart. While the PriA-dependent pathways involve proteins like PriB and DnaT, PriC is central to PriA-independent restart or can function in a minor PriA-PriC pathway. uniprot.orgresearchgate.net The PriC-dependent pathway, sometimes referred to as the PriC-Rep pathway, involves the assembly of a complex containing PriC, Rep, DnaB, and DnaC at stalled forks. elifesciences.orguniprot.orgresearchgate.net This sub-complex formation is crucial for the coordinated action of these proteins in recognizing the abandoned fork structure, remodeling the DNA (with the help of SSB and potentially Rep), and loading the DnaB helicase. nih.govelifesciences.orgresearchgate.netresearchgate.net PriC's ability to interact with multiple partners allows it to nucleate the formation of these specialized primosomal sub-complexes tailored for specific types of replication restart events.
Functional Implications of this compound Interaction Modularity
The modular nature of PriC's protein interactions provides functional versatility, allowing it to participate in different replication restart scenarios and even influence initiation at oriC. Its ability to interact directly with SSB and remodel the SSB-ssDNA complex is a primary determinant of its function in recognizing and preparing stalled forks for helicase loading. nih.govresearchgate.net The interaction with Rep provides an additional layer of functionality, enabling unwinding of specific DNA structures encountered at stalled forks. nih.govresearchgate.net Furthermore, the capacity of PriC to bypass the conventional DnaA-DnaB interaction for DnaB loading at oriC highlights its role as a backup mechanism, ensuring the robustness of replication initiation under challenging conditions. elifesciences.orgbiorxiv.orgnih.govsciencecast.orgelifesciences.org This modularity allows PriC to serve as a central hub, integrating signals from the stalled fork (via SSB and ssDNA) and recruiting the necessary enzymatic activities (DnaB, DnaC, Rep) to facilitate efficient replication restart and maintain genome integrity.
Evolutionary Biology and Comparative Genomics of Pric Protein
Phylogenetic Distribution and Conservation Patterns of PriC Protein Orthologs
PriC is a component of the DNA replication restart machinery found in various bacterial species. While the core machinery for replication initiation is highly conserved, the proteins involved in restarting stalled forks, including PriC, show variations in their presence and sequence across the bacterial kingdom. Orthologs of PriC are identified in diverse bacterial lineages, indicating its ancient origin and conserved role in responding to replication stress. Analyzing the conservation patterns of amino acid sequences in PriC orthologs reveals regions under strong purifying selection, likely representing functionally critical sites involved in protein-DNA or protein-protein interactions. Conversely, less conserved regions may indicate areas that tolerate evolutionary change or are involved in interactions with species-specific partners.
Databases like OrthoDB provide hierarchical catalogs of orthologs across numerous bacterial species, enabling researchers to trace the phylogenetic distribution of proteins like PriC and analyze their conservation profiles nih.govunil.chresearchgate.netnih.gov. Such analyses demonstrate that while the presence of specific replication restart proteins can vary, the underlying need for mechanisms to handle stalled forks is widespread in bacteria.
Evolutionary Divergence and Functional Specialization of this compound Across Bacterial Species
The evolutionary divergence of PriC across different bacterial species can lead to functional specialization. While the fundamental role of PriC in replication restart is conserved, variations in its sequence and structure in different organisms may influence its substrate specificity or interactions with other proteins in the replisome. For instance, studies comparing the replication restart pathways in different bacteria, such as Escherichia coli and Bacillus subtilis, have revealed distinct sets of proteins and mechanisms involved, even for seemingly analogous functions colorado.edu. This suggests that while the problem of stalled replication forks is universal, the evolutionary solutions employed by different bacterial lineages can vary, leading to divergence and specialization of proteins like PriC. Functional divergence can involve changes in the selective constraints at specific amino acid sites, potentially leading to altered protein function plos.orgnih.gov.
Comparative Analysis with Other Primosomal Proteins (PriA, PriB, DnaT)
PriC functions as part of a primosome complex that facilitates the reloading of the replicative helicase (DnaB) at stalled replication forks. In Escherichia coli, the key proteins involved in replication restart primosome assembly include PriA, PriB, PriC, and DnaT wisc.eduresearchgate.netnih.gov. Comparative analysis of these proteins provides a comprehensive view of the evolution of the replication restart system.
| Protein | Role in Replication Restart | Key Interactions |
| PriA | Initiates restart at stalled forks, recognizes specific DNA structures, has helicase activity | PriB, DnaT, SSB, DNA colorado.eduwisc.eduresearchgate.netnih.govasm.orgasm.orgrcsb.orguniprot.orgnih.gov |
| PriB | Facilitates complex formation between PriA and DnaT, binds ssDNA | PriA, DnaT, SSB, ssDNA colorado.edunih.govasm.orgasm.orgrcsb.orguniprot.org |
| PriC | Involved in alternative restart pathways, recognizes specific DNA structures, binds ssDNA and SSB | DnaC, DnaB, SSB, ssDNA researchgate.netasm.orgnih.govelifesciences.org |
| DnaT | Participates in primosome assembly, facilitates DnaB loading, binds ssDNA | PriA, PriB, DnaC, ssDNA colorado.eduwisc.eduresearchgate.netnih.govasm.org |
Studies have shown that the interactions between these proteins are crucial for the efficient assembly of the primosome and subsequent replication restart colorado.edunih.gov. For example, PriB facilitates the association of DnaT with PriA nih.gov.
In E. coli, there are multiple pathways for DNA replication restart, including PriA-PriB-DnaT-dependent and PriC-dependent pathways researchgate.netasm.orgasm.orgnih.govnih.govbiorxiv.org. The PriA-PriB-DnaT pathway is considered the major pathway in vivo and can be reconstituted in vitro asm.orgnih.gov. This pathway typically recognizes fork structures without gaps in the leading strand researchgate.net. The PriC-dependent pathway, on the other hand, can function independently of PriA and is particularly effective at recognizing fork structures with gaps in the leading strand researchgate.netbiorxiv.org. The existence of these distinct pathways, utilizing different protein combinations (PriA-PriB-DnaT vs. PriC), highlights both shared and divergent mechanisms for achieving the same outcome: reloading the DnaB helicase to resume replication researchgate.netasm.orgnih.govbiorxiv.org. While PriA and PriC can both direct DnaB loading, they may do so by recognizing different DNA structures and interacting with different sets of accessory proteins researchgate.netasm.orgbiorxiv.org.
The presence of multiple, sometimes redundant, replication restart pathways suggests distinct evolutionary trajectories. The PriA-PriB-DnaT pathway appears to be a widely conserved and primary mechanism. The PriC-dependent pathway, while also important, particularly in the absence of the PriA-PriB pathway, may represent an alternative or supplementary system that evolved to handle specific types of stalled forks or to provide robustness to the restart process asm.orgasm.orgnih.govnih.govbiorxiv.org. The evolutionary history of these pathways likely involves gene duplication, divergence, and the acquisition of new protein interactions and substrate specificities elifesciences.orgbiorxiv.orgnih.gov. Analyzing the phylogenetic distribution and sequence evolution of PriA, PriB, PriC, and DnaT across a wide range of bacteria can help reconstruct the evolutionary events that led to the current diversity of replication restart mechanisms.
Advanced Methodologies for Pric Protein Research
Structural Determination Techniques
Determining the three-dimensional structure of PriC protein is crucial for understanding its functional mechanisms at an atomic level. Several advanced techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structures and dynamics of proteins in solution, under conditions close to their native environment. acs.orgresearchgate.net It is particularly useful for studying proteins that are difficult to crystallize or that exhibit conformational flexibility. researchgate.netnanoimagingservices.com Protein NMR structural determination typically involves sample preparation with isotope labeling, data collection and analysis to assign chemical shifts, and structural calculation using experimental restraints such as NOEs and residual dipolar couplings. acs.org Chemical shifts themselves can also provide structural information. nih.gov
NMR spectroscopy has been utilized to determine the structure of full-length PriC from Cronobacter sakazakii. nih.gov The NMR structure revealed that PriC forms a compact bundle composed of five alpha-helices. nih.gov Residues critical for interactions with single-stranded DNA (ssDNA) and the single-stranded DNA-binding protein (SSB) are located at adjacent sites on the protein's surface within this structure. nih.gov Disrupting these interaction sites, as well as other conserved residues, leads to a decrease in DnaB helicase loading onto SSB-bound DNA, highlighting the functional importance of these structural features. nih.gov
X-ray Crystallography
X-ray crystallography is a widely used technique for determining the atomic resolution three-dimensional structure of proteins. technion.ac.ilusm.myportlandpress.com The process involves obtaining high-quality protein crystals, exposing them to X-rays, and analyzing the resulting diffraction patterns to computationally reconstruct the electron density map and, subsequently, the protein structure. technion.ac.ilusm.myportlandpress.com While X-ray crystallography is a primary method for structure determination, obtaining suitable crystals can be challenging for some proteins. nanoimagingservices.com
While X-ray crystallography is a standard method in structural biology and is applicable to protein structure determination, specific detailed findings regarding the crystal structure of this compound were not prominently featured in the provided search results. However, it remains a relevant technique for potentially resolving the high-resolution structure of PriC or its complexes.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM), particularly single-particle analysis, has emerged as a significant technique for determining the structures of macromolecules and protein complexes at near-atomic resolution. nanoimagingservices.comthermofisher.comcurreio.com This method involves rapidly freezing purified protein samples in a thin layer of vitreous ice, preserving their native structures. thermofisher.com Transmission electron microscopy is then used to capture numerous 2D images of the particles in various orientations, which are computationally processed to reconstruct a high-resolution 3D map. thermofisher.com Cryo-EM is particularly advantageous for studying large, flexible, or membrane-bound proteins and complexes that are difficult to crystallize for X-ray crystallography or are too large for standard solution NMR. nanoimagingservices.comthermofisher.comcurreio.comhelixbiostructures.com
Although Cryo-EM is a powerful tool for structural analysis of proteins and complexes, specific applications detailing the Cryo-EM structure of this compound itself were not the focus of the provided search results. However, given its role in interacting with larger protein complexes like DnaB/DnaC and DNA structures, Cryo-EM is a highly relevant technique for future studies aiming to visualize PriC within these functional assemblies. nih.govnih.gov
Biochemical and Biophysical Characterization Assays
Beyond structural determination, a range of biochemical and biophysical techniques are employed to characterize the function and interactions of this compound.
In Vitro Reconstituted Replication Assays (e.g., DnaB Loading, DNA Unwinding)
In vitro reconstituted replication assays are essential tools for dissecting the specific steps and requirements of DNA replication processes mediated by proteins like PriC. These assays allow researchers to combine purified replication proteins and DNA substrates under controlled conditions to observe and quantify specific activities.
A key application of these assays for PriC is the measurement of its ability to load the DnaB helicase onto DNA structures, such as synthetic replication forks. nih.govnih.gov This assay typically involves a DNA substrate prebound with SSB, which inhibits spontaneous DnaB loading. nih.govnih.gov The addition of PriC relieves this inhibition and stimulates DnaB loading. nih.govnih.gov DnaB loading can be indirectly measured by quantifying the amount of single-stranded DNA generated by the DnaB helicase's unwinding activity using techniques like gel electrophoresis. nih.gov These assays have demonstrated that the interaction between PriC and SSB is necessary for PriC-mediated DnaB loading in vitro. nih.gov Furthermore, in vitro systems reconstituted with purified proteins have shown that PriC can promote DnaB loading at the chromosomal origin oriC, bypassing the need for the DnaA-DnaB interaction under certain conditions. elifesciences.orgnih.govelifesciences.orgbiorxiv.org
DNA unwinding assays directly measure the helicase activity of DnaB after it has been loaded onto the DNA by PriC. nih.govnih.gov By using a radiolabeled DNA substrate, the unwound single-stranded product can be separated from the double-stranded or forked substrate and quantified, providing a measure of DnaB activity stimulated by PriC. nih.gov These assays confirm that PriC successfully facilitates the assembly of a functional helicase complex on the DNA.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to directly measure the heat changes that occur upon molecular binding events. nih.govcreative-biolabs.comsciengine.comjournalofappliedbioanalysis.commalvernpanalytical.com By precisely measuring the heat released or absorbed during the gradual titration of a ligand into a solution containing a binding partner, ITC can simultaneously determine several key thermodynamic parameters: the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). creative-biolabs.comsciengine.comjournalofappliedbioanalysis.commalvernpanalytical.com From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the interaction. creative-biolabs.comjournalofappliedbioanalysis.commalvernpanalytical.com
ITC has been employed to quantitatively assess the interaction between PriC and the C-terminus of SSB (E. coli SSB-Ct peptide). nih.gov Titrating the SSB-Ct peptide into purified E. coli PriC allowed for the measurement of the heat generated upon binding. nih.gov The data obtained from these experiments fit well to a single-site binding model. nih.gov
The ITC experiments revealed that PriC binds to the SSB-Ct peptide in a approximately 1:1 complex with an apparent dissociation constant (Kd) of 3.7 ± 0.7 μM. nih.gov This Kd value is consistent with the range observed for interactions between other proteins and the SSB-Ct. nih.gov Control experiments using variant SSB-Ct peptides showed no observable binding to PriC, confirming the specificity and critical nature of the SSB-Ct for the interaction. nih.gov These thermodynamic data obtained from ITC underscore the direct and specific nature of the PriC/SSB interaction, which is functionally important for DnaB loading. nih.gov
Table 1: PriC Binding Thermodynamics with SSB-Ct Peptide (Determined by ITC)
| Interaction | Stoichiometry (n) | Apparent Kd (μM) |
| PriC + SSB-Ct Peptide | ~1:1 | 3.7 ± 0.7 |
Note: Data based on ITC experiments titrating E. coli SSB-Ct peptide into purified E. coli PriC. nih.gov
Fluorescence Polarization and Gel Shift Assays for DNA/Protein Binding
Fluorescence Polarization (FP) and Gel Shift Assays, also known as Electrophoretic Mobility Shift Assays (EMSA), are fundamental techniques used to study the interaction between proteins and DNA. FP is a solution-based technique that measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule, such as a protein binding to a labeled DNA probe. bmglabtech.commdpi.comthermofisher.comfredhutch.org This change in mobility results in an increase in the measured fluorescence polarization. thermofisher.comfredhutch.org FP is particularly useful for quantitative analysis of binding affinities and kinetics and can be adapted for high-throughput screening. bmglabtech.commdpi.comthermofisher.com
EMSA, on the other hand, is an gel-based method that separates protein-bound DNA from free DNA based on their differential migration through a non-denaturing gel matrix. nih.govthermofisher.comactivemotif.com When a protein binds to a DNA fragment, it increases the size and changes the charge-to-mass ratio of the complex, causing it to migrate slower through the gel compared to the unbound DNA fragment, resulting in a "shift" of the DNA band. nih.govthermofisher.comactivemotif.com EMSA can be used to determine if a protein binds to a specific DNA sequence and to assess the specificity and relative affinity of the interaction. thermofisher.comactivemotif.com Variations like supershift assays, involving the addition of an antibody specific to the protein, can further confirm the identity of the DNA-binding protein by causing an even greater reduction in mobility. thermofisher.com While general principles and applications of FP and EMSA for studying protein-DNA interactions are well-established, specific detailed research findings on this compound utilizing these exact methods were not prominently detailed in the provided search results, although PriC's interaction with ssDNA has been noted. elifesciences.orgelifesciences.org
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and interactions of individual molecules in real time. nih.govwur.nlwikipedia.org smFRET relies on the non-radiative transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). nih.govwikipedia.org By labeling a protein or nucleic acid at specific sites with a donor and acceptor pair, researchers can monitor changes in the distance between these sites, providing insights into conformational changes, protein folding, and interactions with other molecules. nih.govwikipedia.orgpnas.orgresearchgate.net
A key advantage of smFRET is its ability to resolve dynamic processes and molecular heterogeneity that may be obscured in ensemble measurements. wikipedia.orgpnas.org This technique has been applied to study various biological systems, including the dynamics of proteins and protein-nucleic acid interactions. wur.nlresearchgate.netrsc.org While smFRET is a valuable tool for studying molecular mechanisms, specific applications of smFRET to directly investigate the conformational dynamics or interactions of this compound were not extensively described in the provided search results, although one study mentioned using an smFRET assay to investigate the interaction between PriC and SSB protein and the effect of a PriC mutation on this interaction. nih.gov
Genetic and Cell-Based Approaches
Directed Mutagenesis and Complementation Studies
Directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes into the DNA sequence of a gene. biorxiv.orgprofacgen.commdpi.com This allows researchers to alter specific amino acids in the protein product and study the effect of these changes on protein structure, function, and interactions. biorxiv.orgprofacgen.com PCR-based methods are commonly employed for site-directed mutagenesis. biorxiv.orgprofacgen.com
Complementation studies are often used in conjunction with mutagenesis to confirm that an observed phenotype in a mutant organism is indeed caused by the altered gene. mdpi.com In this approach, a wild-type copy of the gene is introduced into the mutant organism (e.g., on a plasmid), and if the wild-type phenotype is restored, it indicates that the mutation in the original gene was responsible for the phenotype. mdpi.com These techniques are crucial for establishing a causal link between a gene and its function. Research on PriC has utilized directed mutagenesis to create priC deletion mutants (∆priC) to study its role in processes like replication initiation. elifesciences.orgelifesciences.orgnih.govbiorxiv.org Complementation experiments, for instance, using a plasmid carrying priC (pBRpriC), have been conducted to assess the ability of the introduced gene to rescue growth defects in dnaA46 and dnaC2 mutants, providing evidence for PriC's function in these contexts. nih.gov Studies have also used directed mutagenesis to investigate specific residues in PriC important for its interaction with other proteins like SSB, followed by complementation analysis to assess the functional significance of these residues in vivo. nih.gov
Flow Cytometry for Replication Dynamics
Flow cytometry is a powerful cell-based technique that allows for the rapid analysis of various cellular properties in a population of cells, including DNA content. By staining cellular DNA with a fluorescent dye, flow cytometry can be used to assess the distribution of DNA content within a cell population, which reflects the stage of the cell cycle and the progress of DNA replication. elifesciences.orgnih.govmicrobiologyresearch.org This technique is particularly valuable for studying replication dynamics, such as monitoring the initiation of DNA replication and determining the number of chromosome origins (oriC) per cell. elifesciences.orgnih.gov
Flow cytometry has been actively used in research on this compound to investigate its role in replication initiation. Studies have employed flow cytometry to analyze synchronized bacterial cell populations, including wild-type cells and those with ∆priC mutations or mutations in other replication-related genes like dnaA and dnaC. elifesciences.orgelifesciences.orgnih.govbiorxiv.org By examining the oriC copy number per cell under different conditions, researchers can infer the impact of PriC on replication initiation activity and identify its genetic interactions with other replication factors. elifesciences.orgelifesciences.orgnih.gov For example, flow cytometry analysis has shown differences in oriC copy number and replication synchrony in ∆priC cells compared to wild-type cells, especially under conditions of replication stress. elifesciences.orgelifesciences.orgnih.gov
Quantitative Polymerase Chain Reaction (qPCR) for Gene Copy Number Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique for the detection and quantification of specific DNA sequences. newprairiepress.orgnih.govtandfonline.comportlandpress.com qPCR allows for the measurement of DNA amplification in real time, providing a quantitative measure of the initial amount of target DNA in a sample. nih.govportlandpress.com One key application of qPCR is the determination of gene copy number, which involves comparing the amount of a target gene to that of a reference gene with a known copy number within the same sample. newprairiepress.orgnih.govtandfonline.comportlandpress.com
qPCR-based methods for copy number analysis are considered more sensitive and offer a higher throughput compared to traditional methods like Southern blotting. newprairiepress.org Both absolute and relative quantification strategies can be employed for gene copy number determination using qPCR. portlandpress.com While qPCR is a widely used method for analyzing DNA copy number in various contexts, including the quantification of transgenes or the detection of genomic deletions and duplications, the provided search results did not specifically detail the use of qPCR to determine the copy number of the priC gene itself. newprairiepress.orgnih.govtandfonline.com However, qPCR is mentioned as a method to quantify specific DNA sequences in techniques like Chromatin Immunoprecipitation (ChIP) assays, which are used to study protein-DNA interactions. thermofisher.com
Proteomic and Bioinformatic Approaches
Proteomic and bioinformatic strategies are essential for dissecting the complex network of interactions and functional associations involving the this compound. Given that proteins rarely act in isolation, but rather through interactions with other molecules, studying these protein-protein interactions is vital for comprehending cellular functions mdpi.combohrium.comethz.ch. High-throughput experimental methods for identifying protein-protein interactions, while powerful, can be time-consuming and expensive, and may have associated false-positive and false-negative rates bohrium.com. This necessitates the use of complementary computational and bioinformatic approaches to analyze experimental data and predict new interactions.
Affinity Purification-Mass Spectrometry for Interaction Mapping
Affinity Purification-Mass Spectrometry (AP-MS) is a widely used technique for mapping protein-protein interaction networks and identifying components of protein complexes researchgate.netacs.orgnih.govebi.ac.uk. This method involves using an affinity tag on a target protein (bait) to isolate it and its interacting partners (prey) from a complex biological mixture acs.orgebi.ac.uk. The co-purified proteins are then identified using mass spectrometry acs.orgebi.ac.uk.
In the context of PriC research, a proteomic study utilizing affinity-tagged DnaB, a known interacting partner of PriC, demonstrated that Escherichia coli (Ec) PriC co-purifies with DnaB and DnaC Current time information in San Francisco, CA, US.nih.gov. This finding suggests a potential interaction between PriC and DnaB, and/or the DnaB·DnaC complex, providing experimental evidence for these associations Current time information in San Francisco, CA, US.nih.gov. AP-MS can be coupled with quantitative mass spectrometry to study interaction dynamics under different conditions and can also be used for the analysis of post-translational modifications that might influence protein interactions thermofisher.com.
Yeast Two-Hybrid System for Protein-Protein Interactions
The Yeast Two-Hybrid (Y2H) system is a powerful and widely used genetic method for detecting and validating binary protein-protein interactions in vivo Current time information in San Francisco, CA, US.nih.govontosight.aicreativebiomart.netcreative-proteomics.comnih.gov. The principle of Y2H is based on reconstituting a functional transcription factor by bringing its DNA-binding domain (BD) and activation domain (AD) into proximity through the interaction of fused "bait" and "prey" proteins creativebiomart.netnih.gov. Interaction between the bait and prey proteins leads to the transcription of a reporter gene, which can be easily detected, often by growth on selective media or expression of a fluorescent protein creativebiomart.netnih.govbocascientific.compronetbio.com.
Y2H has been employed to test the potential interactions between PriC and other proteins involved in DNA replication restart, such as DnaB and DnaC Current time information in San Francisco, CA, US.nih.gov. Studies have shown that PriC can directly interact with DnaB and the DnaB·DnaC complex Current time information in San Francisco, CA, US.nih.govnih.gov. Furthermore, Y2H analysis has been used to investigate the interaction between PriC and the single-stranded DNA-binding protein (SSB), another crucial partner in replication restart nih.govresearchgate.net. This technique can also be used to map the specific protein binding regions involved in these interactions bocascientific.com. Y2H is particularly useful for screening libraries to identify novel interacting partners of a protein of interest creativebiomart.netcreative-proteomics.com.
Genomic Context Analysis and STRING Database Utilization
Genomic context analysis is a bioinformatic approach used to infer functional relationships and protein interactions based on the organization of genes within a genome plos.orgbiorxiv.orgacs.orgoup.com. Methods include analyzing gene neighborhoods (genes located in close proximity on the chromosome), gene fusion events (separate genes fused into a single open reading frame in other organisms), and co-occurrence patterns across different genomes plos.org. The principle behind these methods is that genes encoding interacting or functionally related proteins are often conserved in terms of their genomic location or evolutionary history plos.orgbiorxiv.org.
Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) integrate various sources of protein interaction information, including experimental data, computational predictions (such as genomic context analysis), and text mining nih.govazoai.comwikipedia.orgstring-db.org. STRING provides a comprehensive network of known and predicted protein-protein interactions for numerous organisms nih.govazoai.comwikipedia.org. Researchers can use STRING to explore the interaction network of PriC, visualize its predicted partners, and assess the confidence level of these interactions based on the integrated evidence string-db.org. This helps in generating hypotheses about PriC function and identifying potential new avenues for experimental investigation. STRING allows searching for proteins by name, sequence, or identifier and performing functional enrichment analysis of interacting proteins azoai.com.
Computational Modeling of Protein-Protein Interfaces
Computational modeling plays an increasingly important role in studying protein-protein interactions, complementing experimental approaches by providing insights at the atomic level bohrium.comethz.cheinsteinmed.edunih.govmdpi.com. Computational methods can be used to predict protein-protein interfaces, model the structure of protein complexes, and analyze the energetic contributions of individual residues to the interaction einsteinmed.edunih.govcecam.org.
Q & A
Q. What experimental approaches are used to characterize PriC's role in bacterial replication restart?
PriC's function is typically studied using in vitro reconstitution assays with purified components (e.g., SSB, DnaB helicase, and ssDNA). Key steps include:
- SSB-coated DNA substrate preparation : Use gel-shift assays to confirm SSB binding to ssDNA .
- DnaB helicase loading assays : Monitor ATP hydrolysis or helicase activity via fluorescence-based methods (e.g., FRET) to quantify PriC-mediated DnaB recruitment .
- Protein interaction mapping : Employ co-immunoprecipitation or surface plasmon resonance (SPR) to validate PriC-SSB complex formation .
Q. How is PriC's structural architecture investigated to understand its functional domains?
- NMR spectroscopy : Resolve the solution structure of PriC's N-terminal domain (e.g., three helices and an extended loop) and track ssDNA-induced conformational changes via chemical shift perturbations .
- X-ray crystallography : Determine high-resolution structures of PriC in complex with replication restart partners (e.g., Rep helicase) .
- Fluorescence quenching assays : Measure ssDNA binding using intrinsic tryptophan fluorescence changes in PriC variants .
Advanced Research Questions
Q. What methodologies resolve contradictions in PriC's oligomerization behavior during replication restart?
Conflicting reports on PriC's oligomerization are addressed through:
- Chemical crosslinking (glutaraldehyde) : Detect oligomer formation via SDS-PAGE under varying ssDNA lengths (>15-mer induces oligomerization) .
- Size-exclusion chromatography (SEC) : Compare elution profiles of PriC with/without ssDNA to infer oligomeric states .
- Single-molecule fluorescence microscopy : Visualize real-time PriC-ssDNA complex assembly to quantify oligomer dynamics .
Q. How can researchers validate PriC's functional redundancy with other replication restart proteins (e.g., PriA)?
- Genetic complementation assays : Compare replication restart efficiency in E. coli strains lacking PriA/PriC using plasmid rescue or flow cytometry .
- Biochemical competition experiments : Titrate PriA and PriC in helicase loading assays to identify dominance hierarchies .
- Cryo-EM studies : Resolve structural differences in PriA- vs. PriC-primosome complexes bound to stalled replication forks .
Q. What strategies ensure reproducibility in PriC interaction studies under varying experimental conditions?
- Buffer standardization : Use consistent ionic strength (e.g., 150 mM NaCl) and SSB variants (e.g., SSB-Ct peptides) to stabilize PriC-SSB interactions .
- Negative controls : Include PriC mutants (e.g., K2A/K9A) with disrupted ssDNA-binding capacity to confirm specificity .
- Data transparency : Adhere to FAIR principles by sharing raw NMR spectra, SDS-PAGE gels, and kinetic data in public repositories .
Data Analysis and Validation
Q. How are computational tools integrated with experimental data to model PriC-ssDNA interactions?
- Molecular dynamics (MD) simulations : Predict ssDNA binding sites using PriC's NMR structure as a template .
- Bioinformatics pipelines : Align PriC homologs across bacterial species to identify conserved motifs (e.g., N-terminal lysine residues critical for ssDNA binding) .
- Machine learning : Train models on published replication restart datasets to predict PriC's activity under novel conditions (e.g., oxidative stress) .
Q. What metrics are critical for reporting PriC-related protein interaction studies?
Include:
- Binding affinity : Report values from SPR or isothermal titration calorimetry (ITC) .
- Structural statistics : Ramachandran plot quality (e.g., >90% residues in favored regions) and NMR ensemble precision (e.g., backbone RMSD <1.0 Å) .
- Replication efficiency : Quantify restart rates (e.g., % plasmid rescue in priA/priC knockout strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
